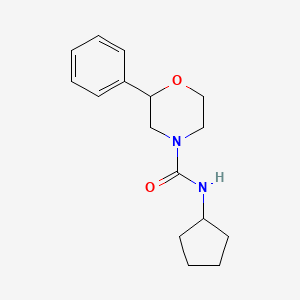

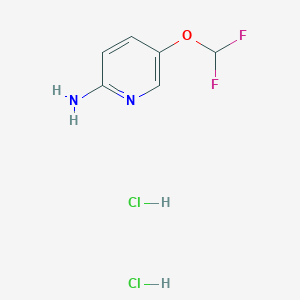

N-cyclopentyl-2-phenylmorpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-2-phenylmorpholine-4-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . In the title compound, the urea-type NC=ON moiety is inclined to the phenyl ring, and the morpholine ring has a chair conformation .Aplicaciones Científicas De Investigación

Antitumor Activities and DNA-Intercalating Agents

- DNA-Intercalating Agents : A study investigated the structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, aiming to develop "minimal" DNA-intercalating agents with low DNA-binding constants. Despite low in vitro cytotoxicities, some compounds showed moderate in vivo antileukemic effects. Interestingly, these compounds did not exhibit cross-resistance to an amsacrine-resistant P388 cell line, suggesting they might act through mechanisms other than interaction with topoisomerase II (Denny, Rewcastle, & Baguley, 1990).

Structural Characterization and Synthesis

- Crystal Structure Characterization : The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, with a variety of aryl substituents, were reported. One of the compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by a single crystal X-ray diffraction study, revealing the cyclohexane ring adopts a chair conformation stabilized by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).

Histone Deacetylase Inhibition

- HDAC Inhibition for Antitumor Activity : CI-994 (N-acetyldinaline), an antitumor cytostatic agent under clinical trial, was found to inhibit histone deacetylase (HDAC), leading to histone hyperacetylation in HCT-8 colon carcinoma cells. This inhibition suggests a molecular mechanism for its antitumor activity, highlighting the therapeutic potential of modulating histone acetylation (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).

Novel Antitumor Compounds

- 2-Cyanoaziridine-1-carboxamides : Research on 2-cyanoaziridine-1-carboxamides revealed their activity against various solid and hematological tumor cells, including strains resistant to known chemotherapy agents. The study emphasizes the importance of substituent lipophilicity for potency, showcasing the potential of these compounds for antitumor applications (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).

Propiedades

IUPAC Name |

N-cyclopentyl-2-phenylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(17-14-8-4-5-9-14)18-10-11-20-15(12-18)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCMWMOLYSZVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-phenylmorpholine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)

![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)

![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)

![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl (E)-4-[7a-(benzamidomethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2766509.png)

![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)

![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)